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Introduction
The synthesis of aryl nitriles is a fundamental transformation in organic chemistry, yielding

crucial intermediates for the pharmaceutical, agrochemical, and materials science industries.

Traditional methods for introducing a nitrile group onto an aromatic ring often involve harsh

reaction conditions, toxic cyanide sources (e.g., CuCN, KCN), and transition metal catalysts

that can be sensitive and require careful handling.[1] This application note details a robust and

safer alternative for the synthesis of aryl nitriles utilizing dimethylmalononitrile (DMMN) as a

cyanating agent.

Dimethylmalononitrile is a commercially available, bench-stable, and non-toxic solid, making

it an attractive reagent for both small-scale laboratory synthesis and larger-scale production.[1]

[2][3] The methodologies presented herein describe a metal-free transnitrilation reaction with

aryl Grignard and aryllithium reagents, as well as a rhodium-catalyzed approach for the

cyanation of aryl boronic acids. These methods offer mild reaction conditions, broad substrate

scope, and high yields, even for sterically hindered substrates.[1][2][3]

Reaction Mechanisms and Pathways

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1205571?utm_src=pdf-interest
https://www.organic-chemistry.org/abstracts/lit5/034.shtm
https://www.benchchem.com/product/b1205571?utm_src=pdf-body
https://www.benchchem.com/product/b1205571?utm_src=pdf-body
https://www.organic-chemistry.org/abstracts/lit5/034.shtm
https://www.semanticscholar.org/paper/Transnitrilation-from-Dimethylmalononitrile-to-Aryl-Reeves-Malapit/30ff3044ecab3e7ecefb5238abf8c5d1a126f826
https://pubs.acs.org/doi/abs/10.1021/jacs.5b06136
https://www.organic-chemistry.org/abstracts/lit5/034.shtm
https://www.semanticscholar.org/paper/Transnitrilation-from-Dimethylmalononitrile-to-Aryl-Reeves-Malapit/30ff3044ecab3e7ecefb5238abf8c5d1a126f826
https://pubs.acs.org/doi/abs/10.1021/jacs.5b06136
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of aryl nitriles using dimethylmalononitrile can be achieved through two

primary pathways, depending on the nature of the aryl precursor.

1. Transnitrilation of Aryl Grignard and Aryllithium Reagents:

This metal-free approach involves the reaction of an aryl Grignard or aryllithium reagent with

DMMN. The reaction is believed to proceed through the formation of an imine intermediate,

which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and a stable

isobutyronitrile anion byproduct.[1][2] Computational studies have shown this fragmentation to

be energetically favorable.[1]
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Caption: Proposed mechanism for the transnitrilation of aryl organometallics with DMMN.

2. Rhodium-Catalyzed Cyanation of Aryl Boronic Acids:

For substrates such as aryl boronic acids, a rhodium-catalyzed approach has been developed.

This method expands the functional group tolerance of the cyanation reaction. The proposed

mechanism involves the transmetalation of the aryl boronic acid to a rhodium(I) species,

followed by coordination and insertion of DMMN, and subsequent reductive elimination to

afford the aryl nitrile.
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Caption: Simplified catalytic cycle for the Rh-catalyzed cyanation of aryl boronic acids.

Experimental Protocols
The following protocols are based on established literature procedures and provide a general

guideline for the synthesis of aryl nitriles using dimethylmalononitrile.

Protocol 1: Synthesis of Aryl Nitriles via Transnitrilation
of Aryl Grignard Reagents
This protocol is adapted from the work of Reeves, J. T., et al., J. Am. Chem. Soc.2015, 137,

9481-9488.

Materials:
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Aryl bromide or iodide

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Dimethylmalononitrile (DMMN)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

Preparation of the Grignard Reagent:

To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar,

and a nitrogen inlet, add magnesium turnings (1.2 equiv).

Add a small crystal of iodine to activate the magnesium.

Add anhydrous THF to the flask.

Slowly add a solution of the aryl bromide or iodide (1.0 equiv) in anhydrous THF to the

magnesium suspension. The reaction is often initiated by gentle heating.

Once the reaction has initiated (as evidenced by bubbling and heat evolution), continue

the addition of the aryl halide solution at a rate that maintains a gentle reflux.

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure

complete formation of the Grignard reagent.

Transnitrilation Reaction:
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In a separate flame-dried flask under a nitrogen atmosphere, dissolve

dimethylmalononitrile (1.1 equiv) in anhydrous THF.

Cool the DMMN solution to 0 °C using an ice bath.

Slowly add the freshly prepared Grignard reagent to the DMMN solution via a cannula or

dropping funnel over 15-30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M

HCl.

Separate the aqueous and organic layers. Extract the aqueous layer with an organic

solvent (e.g., ethyl acetate) two to three times.

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

aryl nitrile.

Protocol 2: Synthesis of Aryl Nitriles via Transnitrilation
of Aryllithium Reagents
This protocol is also adapted from J. Am. Chem. Soc.2015, 137, 9481-9488.

Materials:

Aryl bromide

n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)

Dimethylmalononitrile (DMMN)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

Generation of the Aryllithium Reagent:

To a flame-dried, three-necked flask equipped with a magnetic stir bar and a nitrogen inlet,

add the aryl bromide (1.0 equiv) and dissolve it in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.05 equiv) dropwise to the solution.

Stir the mixture at -78 °C for 30-60 minutes.

Transnitrilation Reaction:

In a separate flame-dried flask under a nitrogen atmosphere, dissolve

dimethylmalononitrile (1.1 equiv) in anhydrous THF and cool to -78 °C.

Transfer the freshly prepared aryllithium solution to the DMMN solution via a cannula.

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature

and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1205571?utm_src=pdf-body
https://www.benchchem.com/product/b1205571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl

acetate) two to three times.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter the solution and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Data Presentation
The transnitrilation of aryl Grignard and aryllithium reagents with dimethylmalononitrile has

been shown to be effective for a wide range of substrates, including those with electron-

donating, electron-withdrawing, and sterically hindering groups. The following tables

summarize the scope and yields for this transformation.

Table 1: Synthesis of Aryl Nitriles from Aryl Bromides via Grignard Reagents

Entry Aryl Bromide Product Yield (%)

1 Bromobenzene Benzonitrile 95

2 4-Bromotoluene 4-Methylbenzonitrile 92

3 4-Bromoanisole 4-Methoxybenzonitrile 96

4
4-

Bromobenzotrifluoride

4-

(Trifluoromethyl)benzo

nitrile

88

5 1-Bromonaphthalene 1-Naphthonitrile 91

6 2-Bromopyridine 2-Cyanopyridine 85

7
2-Bromo-1,3,5-

trimethylbenzene

2,4,6-

Trimethylbenzonitrile
90

Table 2: Synthesis of Aryl Nitriles from Aryl Bromides via Aryllithium Reagents

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1205571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Aryl Bromide Product Yield (%)

1 Bromobenzene Benzonitrile 93

2 4-Bromotoluene 4-Methylbenzonitrile 90

3 3-Bromoanisole 3-Methoxybenzonitrile 89

4 1-Bromonaphthalene 1-Naphthonitrile 87

5 2-Bromothiophene 2-Cyanothiophene 82

Logical Workflow
The overall experimental workflow for the synthesis of aryl nitriles using dimethylmalononitrile
via an organometallic intermediate is depicted below.
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Caption: General experimental workflow for aryl nitrile synthesis.

Conclusion
The use of dimethylmalononitrile as a cyanating agent provides a safe, efficient, and versatile

method for the synthesis of a wide array of aryl nitriles. The metal-free transnitrilation of aryl

Grignard and aryllithium reagents proceeds under mild conditions with high yields. The

development of a rhodium-catalyzed protocol for aryl boronic acids further extends the utility of

this reagent. These methods represent a significant advancement over traditional cyanation

techniques and are highly applicable in the fields of chemical research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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